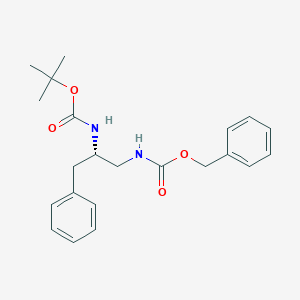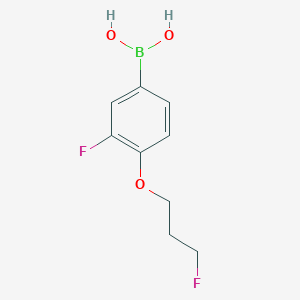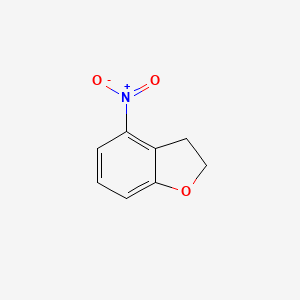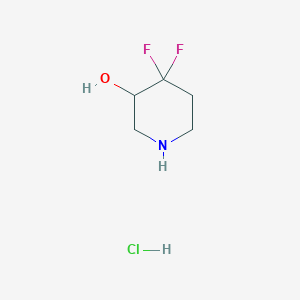![molecular formula C10H15N3O B1400718 [1-(Pyrazin-2-yl)piperidin-2-yl]methanol CAS No. 1248810-04-9](/img/structure/B1400718.png)
[1-(Pyrazin-2-yl)piperidin-2-yl]methanol
Vue d'ensemble
Description
“[1-(Pyrazin-2-yl)piperidin-2-yl]methanol” is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is also known by its IUPAC name [1-(2-pyrazinyl)-2-piperidinyl]methanol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The compound has been synthesized and characterized using various spectroscopic techniques, including IR, Raman, 1H NMR, and UV-Vis spectroscopy . The Fourier-transform Raman and infrared spectra were recorded in the solid state and interpreted by comparison with theoretical spectra derived from density functional theory (DFT) calculations .Molecular Structure Analysis
The optimized geometry, frequency, and intensity of the vibrational bands of the compound were obtained by the density functional theory using the 6-31G(d,p) basis set . The geometry parameters are in good agreement with XRD values .Chemical Reactions Analysis
The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, has been analyzed using natural bond orbital (NBO) analysis .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 49.2 Ų and a XLogP3-AA value of 0.3 . The compound’s 1H NMR chemical shifts were calculated using the gauge-invariant atomic orbital (GIAO) method . The 1H NMR analysis is evident for O-H⋯O intermolecular interaction of the title molecule .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques and Crystal Structure : The compound [1-(Pyrazin-2-yl)piperidin-2-yl]methanol, referred to as PPOL, was synthesized and characterized using various spectroscopic techniques like IR, Raman, (1)H NMR, and UV-Vis spectroscopy. The structure was also analyzed through density functional theory (DFT) calculations and X-ray crystallography, revealing a chair conformation for the piperidine ring and a classic tetrahedral geometry around the sulfur atom in related compounds (Girish et al., 2008) (Benakaprasad et al., 2007) (Prasad et al., 2008).
Spectral and Structural Analysis : Detailed spectral analysis of PPOL was conducted using Fourier-transform Raman and infrared spectra. The study also included thermodynamic property calculations at different temperatures, providing insights into the compound's heat capacities, entropies, and standard enthalpy changes. Natural bond orbital (NBO) analysis was used to study the stability and charge delocalization within the molecule (Suresh et al., 2015).
Catalytic and Interaction Properties
Catalysis in Oxidative Cyclization : Derivatives of this compound, such as cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, have been identified as catalysts for oxidative cyclization of alkenols. These complexes are capable of synthesizing various derivatives of 2-(tetrahydrofuran-2-yl)-2-propanol and tetrahydropyran-3-ols, indicating their potential in organic synthesis (Dönges et al., 2014).
Molecular Interaction with Receptors : Although it slightly deviates from the core structure of this compound, derivatives like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have shown potent and selective antagonist activity for the CB1 cannabinoid receptor. This highlights the structural versatility and potential biological interaction capabilities of related compounds (Shim et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their presence in numerous pharmaceuticals
Result of Action
As a piperidine derivative, it may have a variety of effects depending on its specific targets and mode of action .
Propriétés
IUPAC Name |
(1-pyrazin-2-ylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZMAGBNGGVFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B1400651.png)
![tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate](/img/structure/B1400652.png)

![Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1400655.png)

